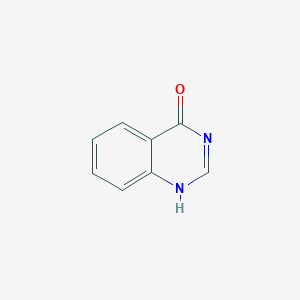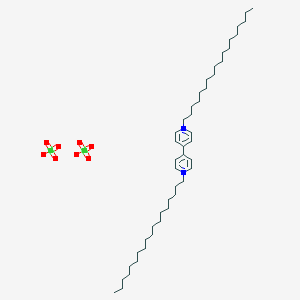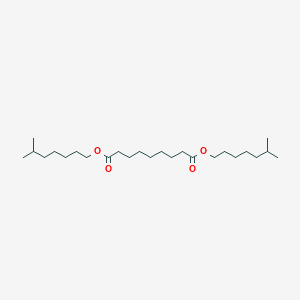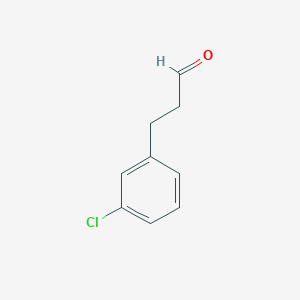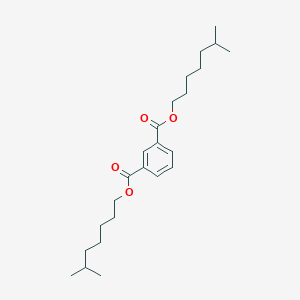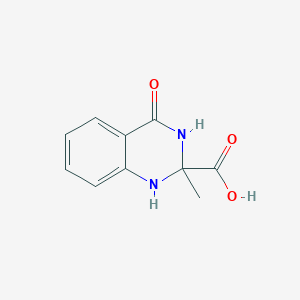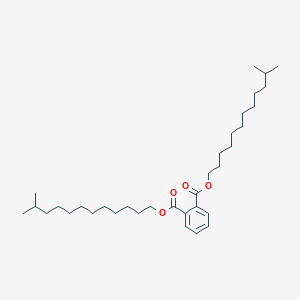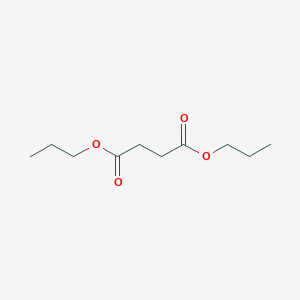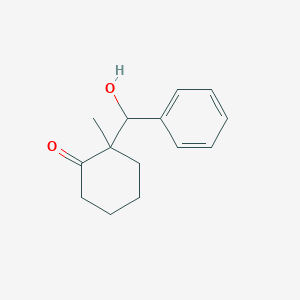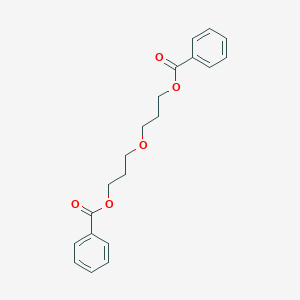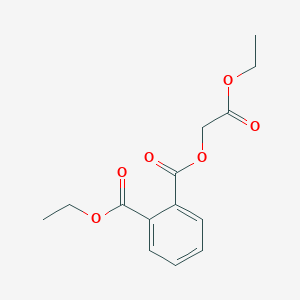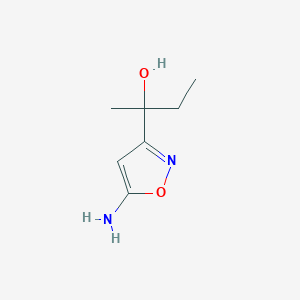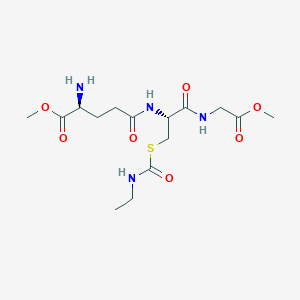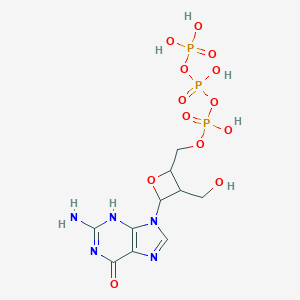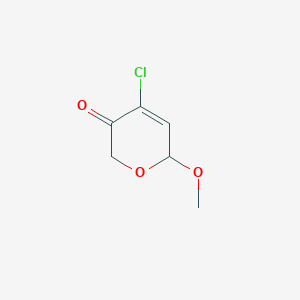
4-chloro-2-methoxy-2H-pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-methoxy-2H-pyran-5-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-2H-pyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a chlorinated ketone with a methoxy-substituted aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-methoxy-2H-pyran-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible precursor for drug development.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-chloro-2-methoxy-2H-pyran-5-one exerts its effects would depend on its specific interactions with biological molecules. It might act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2H-pyran-3(6H)-one: Lacks the methoxy group.
6-methoxy-2H-pyran-3(6H)-one: Lacks the chloro group.
4-chloro-6-methoxy-2H-pyran-2-one: Different position of the oxygen atom.
Uniqueness
4-chloro-2-methoxy-2H-pyran-5-one is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
126641-76-7 |
|---|---|
Formule moléculaire |
C6H7ClO3 |
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
4-chloro-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3 |
Clé InChI |
CYVIFAFYGPGNAB-UHFFFAOYSA-N |
SMILES |
COC1C=C(C(=O)CO1)Cl |
SMILES canonique |
COC1C=C(C(=O)CO1)Cl |
Synonymes |
2H-Pyran-3(6H)-one, 4-chloro-6-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


